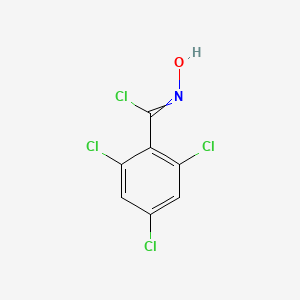
2,4,6-trichloro-N-hydroxybenzenecarboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H3Cl3NO2. It is known for its unique structure, which includes three chlorine atoms and a hydroxybenzenecarboximidoyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloro-N-hydroxybenzenecarboximidoyl chloride typically involves the chlorination of hydroxybenzenecarboximidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 2, 4, and 6 positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also include purification steps such as recrystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trichloro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove chlorine atoms.
Hydrolysis: The compound can be hydrolyzed to form hydroxybenzenecarboximidoyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or alcohols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenecarboximidoyl derivatives, while oxidation and reduction reactions can yield different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichloro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is used in biochemical studies to investigate the effects of chlorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2,4,6-trichloro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride
- 2,6-Dichloro-N-hydroxybenzenecarboximidoyl chloride
- 2,4,6-Trichlorophenol
Uniqueness
2,4,6-Trichloro-N-hydroxybenzenecarboximidoyl chloride is unique due to the presence of three chlorine atoms at specific positions on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various chemical reactions and applications in scientific research .
Eigenschaften
Molekularformel |
C7H3Cl4NO |
|---|---|
Molekulargewicht |
258.9 g/mol |
IUPAC-Name |
2,4,6-trichloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3Cl4NO/c8-3-1-4(9)6(5(10)2-3)7(11)12-13/h1-2,13H |
InChI-Schlüssel |
CUVQYDCWJZRCQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)C(=NO)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


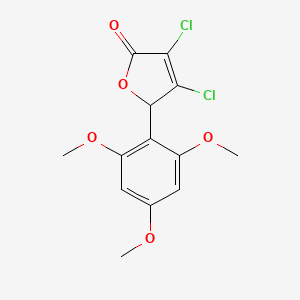
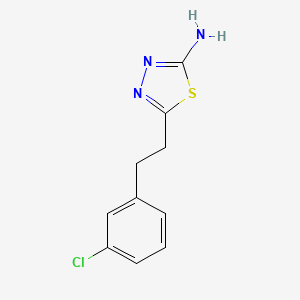


![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)
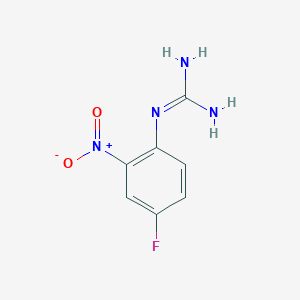
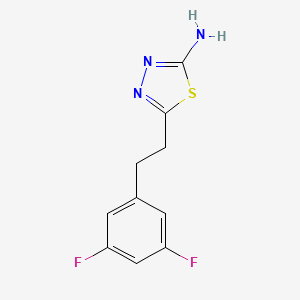
![4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13685475.png)



![N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride](/img/structure/B13685494.png)


